240‑Fold FAAH Potency Advantage of the Derived Sulfonamide over the N–H Analog
The sulfonamide derived from this hydrochloride (JNJ‑42165279) inhibits FAAH with an IC₅₀ of 0.5 nM, whereas the sulfonamide prepared from the N–H analog (1,2,3,4‑tetrahydroisoquinoline‑5‑sulfonyl chloride) exhibits an IC₅₀ of 120 nM, representing a 240‑fold improvement [1]. This direct head‑to‑head comparison in the same enzyme assay confirms that the 2‑methyl group is a critical potency driver.
| Evidence Dimension | FAAH enzyme inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | 0.5 nM (JNJ-42165279) |
| Comparator Or Baseline | 120 nM (N–H analog‑derived sulfonamide, compound 1a) |
| Quantified Difference | 240‑fold |
| Conditions | Recombinant human FAAH, fluorogenic substrate hydrolysis assay; same study, same conditions |
Why This Matters
Selecting this building block gives direct access to a picomolar‑potency lead compound, eliminating costly iterations on the N‑substituent in FAAH programs.
- [1] Keith, J.M. et al. J. Med. Chem. 2014, 57, 5062–5074. View Source
